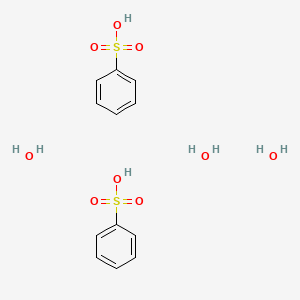
Benzenesulfonic acid sesquihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenesulfonic acid sesquihydrate is an organosulfur compound with the chemical formula C₆H₆O₃S·1.5H₂O. It is the simplest aromatic sulfonic acid and appears as a colorless crystalline solid. This compound is highly soluble in water and alcohols, making it a versatile reagent in various chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid sesquihydrate is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum). The reaction involves the electrophilic aromatic substitution of a sulfonic acid group (-SO₃H) onto the benzene ring .
Industrial Production Methods
Industrial production of benzenesulfonic acid often employs continuous sulfonation processes. One common method is the Monsanto process, which uses oleum for the sulfonation reaction. Another method involves the azeotropic removal of reaction water to drive the sulfonation to completion .
Análisis De Reacciones Químicas
Types of Reactions
Benzenesulfonic acid sesquihydrate undergoes various chemical reactions, including:
Substitution Reactions: It can form sulfonamides, sulfonyl chlorides, and esters.
Oxidation and Reduction: It can be oxidized to form benzenesulfonic acid anhydride or reduced under specific conditions.
Common Reagents and Conditions
Sulfonation: Using sulfur trioxide and fuming sulfuric acid.
Desulfonation: Heating in water near 200°C.
Conversion to Sulfonyl Chloride: Using phosphorus pentachloride
Major Products
Sulfonamides: Formed by reacting with amines.
Sulfonyl Chlorides: Formed by reacting with phosphorus halogenides.
Aplicaciones Científicas De Investigación
Benzenesulfonic acid sesquihydrate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, such as esterification and alkylation.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceuticals, particularly as a precursor for drug synthesis.
Industry: Used in the production of detergents, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzenesulfonic acid sesquihydrate involves its strong acidic nature, which allows it to act as a proton donor in various chemical reactions. It can catalyze reactions by stabilizing transition states and intermediates. The sulfonic acid group (-SO₃H) is highly reactive, making it effective in facilitating electrophilic aromatic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- Sulfanilic Acid
- p-Toluenesulfonic Acid
- Methanesulfonic Acid
Uniqueness
Benzenesulfonic acid sesquihydrate is unique due to its high solubility in water and alcohols, making it more versatile in aqueous and alcoholic solutions compared to other sulfonic acids. Its strong acidic nature and ability to form stable sulfonyl derivatives also distinguish it from similar compounds .
Propiedades
Número CAS |
5928-72-3 |
|---|---|
Fórmula molecular |
C12H18O9S2 |
Peso molecular |
370.4 g/mol |
Nombre IUPAC |
benzenesulfonic acid;trihydrate |
InChI |
InChI=1S/2C6H6O3S.3H2O/c2*7-10(8,9)6-4-2-1-3-5-6;;;/h2*1-5H,(H,7,8,9);3*1H2 |
Clave InChI |
HYSWQRQDKRNNIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)S(=O)(=O)O.O.O.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















